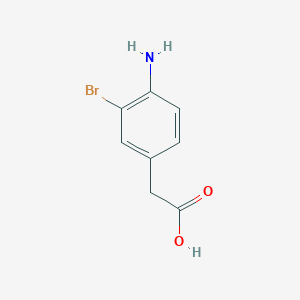

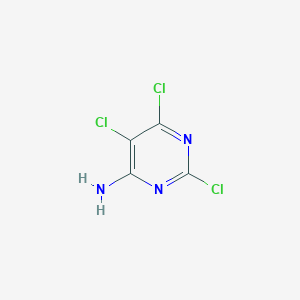

2,5,6-Trichloropyrimidin-4-amine

Overview

Description

2,5,6-Trichloropyrimidin-4-amine, also known as 2,5,6-TCPPA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, a catalyst, a ligand, and a scavenger in many different types of experiments. This article will provide an overview of 2,5,6-TCPPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Applications in Organic Synthesis and Agriculture

Compounds structurally related to 2,5,6-Trichloropyrimidin-4-amine, such as amino-1,2,4-triazoles, serve as raw materials in the fine organic synthesis industry. These materials have applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility in creating analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties signifies their broad applicability in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Biogenic Amines in Food Safety

The study of biogenic amines in foods, including fish, highlights their importance in food safety and quality determination. Biogenic amines, formed by decarboxylation of amino acids, can lead to intoxication, spoilage, and nitrosamine formation. Understanding the relationships between biogenic amines and their involvement in nitrosamine formation could offer insights into mechanisms of food poisoning and ensure the safety of fish products (Bulushi et al., 2009).

Environmental and Health Applications

Advanced Oxidation Processes (AOPs) show effectiveness in degrading nitrogen-containing compounds like amines and azo dyes, prevalent in textile, agricultural, and chemical industries. These processes improve the efficacy of treatment schemes for water contaminated with toxic and hazardous amino compounds, thereby addressing global concerns for water safety (Bhat & Gogate, 2021).

Analytical and Diagnostic Techniques

In the field of analytical chemistry, the ninhydrin reaction, which interacts with primary amino groups, is fundamental for detecting, isolating, and analyzing compounds across various disciplines. This reaction's adaptability to manual and automated processes underscores its importance in agricultural, environmental, food, forensic, and nutritional sciences (Friedman, 2004).

Pharmaceutical Research

The development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights the continuous interest in pyrimidine derivatives for their medicinal and pharmaceutical applications. These scaffolds are crucial for developing bioactive compounds with potential therapeutic applications, reflecting ongoing research into new catalytic methods for medicinal chemistry (Parmar et al., 2023).

Safety and Hazards

Properties

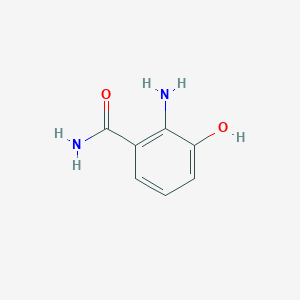

IUPAC Name |

2,5,6-trichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDNZPLPEYLLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578852 | |

| Record name | 2,5,6-Trichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28969-60-0 | |

| Record name | 2,5,6-Trichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

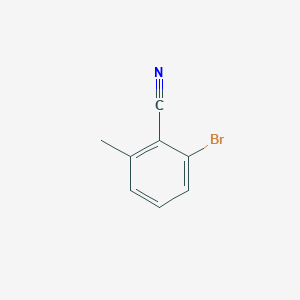

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)